N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
This compound is a hybrid heterocyclic ethanediamide derivative featuring:
- Furan-2-yl and thiophen-3-yl groups: These aromatic heterocycles contribute to π-π stacking interactions and electronic modulation.
- Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity.
- Ethanediamide linker: Facilitates intermolecular hydrogen bonding and serves as a structural scaffold for functional group attachment.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-29-10-12)15-6-3-8-28-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPRQAJIGDSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique combination of functional groups, including a furan ring, a thiophene ring, and an ethanediamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.48 g/mol. The structure features hydroxyl and aromatic groups that are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S2 |
| Molecular Weight | 402.48 g/mol |
| Functional Groups | Furan, Thiophene |
| CAS Number | Not specified |
Antimicrobial Properties
Compounds containing furan and thiophene rings are frequently linked to antimicrobial activity. Studies have shown that derivatives of these structures exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Antitubercular Activity
Research into carboxamide derivatives has highlighted their potential as antitubercular agents. A study involving similar compounds reported notable activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) significantly lower than standard treatments like isoniazid . While specific data on the target compound's activity against tuberculosis is not yet available, the structural similarities suggest potential efficacy.
Anticancer Potential
Emerging studies indicate that compounds similar to this compound may exhibit anticancer properties. In a screening of drug libraries on multicellular spheroids, several compounds with similar structural motifs were identified as having promising anticancer activity .
While specific mechanisms for this compound remain largely unexplored, the presence of hydroxyl and aromatic groups suggests potential interactions with biological targets such as enzymes or receptors involved in disease pathways. The furan and thiophene components may contribute to the compound's ability to penetrate cellular membranes or interact with DNA/RNA.
Case Studies and Research Findings
-
Antimicrobial Activity : A comparative study showed that compounds with thiophene and furan rings demonstrated significant inhibition against various bacterial strains at concentrations ranging from 50 to 100 µg/mL .
Compound MIC (µg/mL) Activity Thiophene Derivative A 50 Moderate Furan Derivative B 100 Weak -
Antitubercular Efficacy : In another study assessing carboxamide derivatives, several compounds exhibited MIC values less than those of traditional antitubercular drugs .
Compound MIC (µg/mL) Comparison Compound C 0.12 More potent than INH Compound D 0.25 Comparable - Anticancer Screening : A novel anticancer compound was identified through high-throughput screening, which included derivatives structurally related to the target compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs from the evidence:
Key Findings from Comparative Analysis
Impact of Heterocycle Position: The target compound’s thiophen-3-yl group (vs. Furan vs. Pyrimidine/Pyrazine: Pyrimidine/pyrazine-containing analogs () exhibit enhanced aromatic stacking but reduced flexibility compared to furan derivatives.
Role of the Trifluoromethyl Group: The CF3 group in the target compound and T134 () increases metabolic stability and hydrophobicity compared to non-fluorinated analogs (e.g., furyloxyfen in ) .
Functional Group Contributions :
- Hydroxyethyl Bridge : The target compound’s hydroxyethyl group may improve solubility relative to purely aromatic analogs like T134 .
- Ethanediamide Linker : This moiety enhances hydrogen-bonding capacity, a feature shared with the amide-linked pyrazine derivative in .
Biological Activity Trends: Compounds with CF3-phenyl groups (target compound, T134) are often associated with kinase or enzyme inhibition, while nitrophenoxy/furan derivatives () are pesticidal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
